N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-27-17-10-11-18(28-2)20-19(17)24-22(29-20)25(14-15-7-6-12-23-13-15)21(26)16-8-4-3-5-9-16/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBRESCXKKKYQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethoxy groups: Methoxylation reactions using methanol and a suitable catalyst.
Attachment of the pyridin-3-ylmethyl group: This step often involves nucleophilic substitution reactions.
Formation of the benzamide linkage: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions may target the nitro or carbonyl groups, if present.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biology: As a probe for studying biological pathways and mechanisms.
Industry: In the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogs
*Calculated based on formula C22H20N4O3S.
Key Observations:
Functional Group Impact :
- Chloro substituents (e.g., in 4d) enhance electrophilicity, which may improve target binding but increase toxicity risks .
- Piperazine/morpholine moieties (e.g., 4g, 4d) introduce basicity, improving aqueous solubility and pharmacokinetics .
Pharmacological Mechanisms
N-(thiazol-2-yl)benzamide analogs, including the target compound, are hypothesized to act as negative allosteric modulators (NAMs) of ZAC, binding to transmembrane domains (TMDs) to inhibit receptor activity . Unlike 4d–4i (which lack methoxy groups), the target’s dimethoxy substitutions may alter allosteric binding kinetics or state-dependent inhibition profiles. However, direct potency data for the target compound remains unreported, necessitating further study .
Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C22H20N2O3S
Molecular Weight: 396.47 g/mol
CAS Number: 123456-78-9 (example for illustration)
The compound features a complex structure characterized by the presence of a benzo[d]thiazole moiety, a pyridine ring, and a benzamide backbone. The methoxy groups enhance its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of the Benzamide Core:
- The benzamide is synthesized through acylation reactions.
- Introduction of the Thiazole Group:
- The thiazole moiety can be introduced via nucleophilic substitution reactions.
- Attachment of the Pyridine Group:
- Coupling reactions such as Suzuki or Heck coupling are commonly used to attach the pyridine group.
Biological Activity
Research indicates that compounds containing thiazole and pyridine moieties exhibit a range of biological activities including:
- Anticancer Activity: Studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, compounds targeting EGFR and HER-2 have demonstrated effectiveness against breast cancer cells (MCF-7 and SK-BR-3) .
- Enzyme Inhibition: The compound may interact with various enzymes, modulating their activity which can lead to therapeutic effects in conditions like cancer and inflammation .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Binding to Enzymes: It may inhibit or modulate the activity of key enzymes involved in cellular processes.
- Interacting with Nucleic Acids: The compound could bind to DNA or RNA, affecting gene expression or replication.
- Modulating Signaling Pathways: It may influence cellular signaling pathways that regulate cell growth, apoptosis, and immune responses.
Case Studies
Several studies have highlighted the potential of this compound and its analogs:
- Anticancer Studies: A study demonstrated that compounds with similar structures inhibited the proliferation of breast cancer cells while showing minimal toxicity to normal cells .
- Mechanistic Insights: Research indicated that certain derivatives could induce apoptosis in cancer cells by promoting reactive oxygen species (ROS) expression .
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzamide core with thiazole and pyridine | Anticancer activity; enzyme inhibition |
| Similar Thiazole Derivatives | Thiazole ring | Antimicrobial activity; anti-inflammatory effects |
| Pyridine-based Inhibitors | Pyridine moiety | Enzyme inhibition; potential neuroprotective effects |
Q & A
Q. Methodology :
- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the benzo[d]thiazole and pyridinylmethylbenzamide moieties, as demonstrated for structurally analogous compounds .
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DCM) to enhance solubility and reaction efficiency. Evidence from similar benzamide-thiazole derivatives shows yields ranging from 6% to 94%, depending on steric and electronic factors .
- Purification : Employ column chromatography (silica gel) and recrystallization (methanol/water) to achieve >95% HPLC purity .
How can NMR and HPLC be utilized to validate the structural integrity of this compound?
Q. Methodology :
- 1H/13C NMR : Compare experimental shifts with theoretical predictions. For example, the pyridinylmethyl group should show characteristic aromatic protons at δ 8.2–9.0 ppm, while dimethoxybenzo[d]thiazole protons appear as singlets near δ 3.8–4.0 ppm .
- HPLC : Use a C18 column with acetonitrile/water gradients (e.g., 70:30 to 95:5) to confirm retention times and purity (>98%). Adjust mobile phase pH to resolve co-eluting impurities .
What advanced strategies can elucidate the compound’s mechanism of action in biological systems?
Q. Methodology :
- In Vitro Assays : Test inhibition of enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), as seen in nitazoxanide derivatives, using spectrophotometric NADH oxidation assays .
- Pathway Analysis : Employ Western blotting or qPCR to assess modulation of inflammatory markers (e.g., COX-2, TNF-α), as demonstrated for related anti-inflammatory benzamide-thiazoles .
- Structural Analogs : Compare activity with derivatives lacking the pyridinylmethyl group to identify critical pharmacophores .
How can computational docking predict binding modes of this compound with target proteins?
Q. Methodology :
- Software : Use AutoDock Vina or Schrödinger Suite. Prepare the protein (e.g., COX-2 or PFOR) by removing water molecules and adding polar hydrogens.
- Docking Parameters : Set grid boxes to encompass active sites (e.g., PFOR’s amide-binding pocket). Validate docking poses using RMSD comparisons with co-crystallized ligands .
- Free Energy Calculations : Apply MM-GBSA to rank binding affinities, prioritizing compounds with ΔG < -8 kcal/mol .
What ADMET properties should be prioritized to enhance this compound’s drug-likeness?
Q. Methodology :
- Absorption : Calculate logP (optimal range: 2–3) using ChemDraw or SwissADME. Introduce hydrophilic groups (e.g., morpholine) to improve solubility if logP > 5 .
- Metabolism : Screen for CYP3A4 inhibition via fluorogenic assays. Replace metabolically labile groups (e.g., methyl esters) with stable bioisosteres .
- Toxicity : Use ProTox-II to predict hepatotoxicity. Remove structural alerts like reactive thiols or Michael acceptors .
How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
Q. Methodology :
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 50°C .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomerism, as shown for hydrogen-bonded dimers in benzamide-thiazole derivatives .
- 2D NMR : Perform HSQC and HMBC to assign quaternary carbons and confirm connectivity .
What structure-activity relationship (SAR) insights can guide the design of more potent analogs?
Q. Methodology :
- Core Modifications : Replace 4,7-dimethoxy groups with electron-withdrawing substituents (e.g., Cl, NO2) to enhance enzyme inhibition, as seen in chlorinated thiazole derivatives .
- Side Chain Optimization : Substitute the pyridin-3-ylmethyl group with bulkier arylpiperazines to improve target selectivity, mimicking strategies in vasopressin receptor ligands .
- Hybrid Molecules : Fuse with triazole or imidazole rings to exploit synergistic binding, as demonstrated in dual-action anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
